

Technical Guide: Physical Characteristics & Applications of Tributylhexadecylphosphonium Bromide

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name:	Tributylhexadecylphosphonium bromide
CAS No.:	14937-45-2
Cat. No.:	B079125

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Executive Summary

Tributylhexadecylphosphonium bromide (often abbreviated as TBHDPB or

) is a quaternary phosphonium salt that has emerged as a critical reagent in materials science, phase transfer catalysis (PTC), and mitochondrial drug delivery. Unlike its ammonium analogs (e.g., CTAB), the phosphonium cation offers distinct advantages: higher thermal stability, enhanced lipophilicity, and unique electrochemical windows.

This guide provides a comprehensive analysis of its physicochemical properties, thermodynamic behavior, and biological interface, designed for researchers requiring high-fidelity data for experimental design.

Part 1: Molecular Identity & Structural Analysis

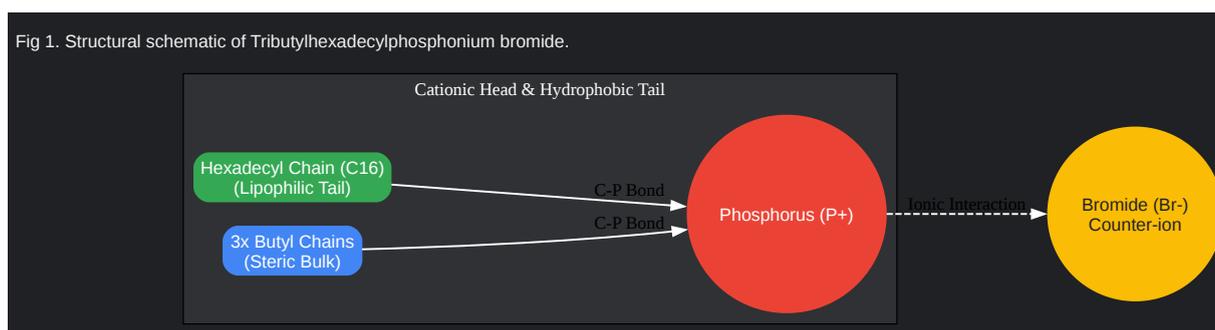
The physicochemical behavior of TBHDPB is dictated by the asymmetry of its cation—a "designer surfactant" structure combining a long hydrophobic tail with a sterically bulky, yet lipophilic, headgroup.

Chemical Identification

Parameter	Data
IUPAC Name	Tributyl(hexadecyl)phosphonium bromide
CAS Number	14937-45-2
Molecular Formula	
Molecular Weight	507.66 g/mol
SMILES	<chem>CCCCCCCCCCCCCCCCCC(CCCC)CCCC.[Br-]</chem>
Appearance	White crystalline solid / Powder (Hygroscopic)

Structural Visualization

The following diagram illustrates the amphiphilic nature of TBHDPB, highlighting the charge delocalization center (Phosphorus) which is critical for its interaction with biological membranes and catalytic cycles.



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Part 2: Thermodynamic & Phase Behavior

For applications in polymer synthesis or high-temperature catalysis, the thermal profile of TBHDPB is superior to quaternary ammonium salts, which are prone to Hofmann elimination at lower temperatures.

Thermal Constants

Property	Value / Range	Notes
Melting Point	56 – 64 °C	Range depends on purity and hydration state.[1] Highly pure samples typically melt ~61°C.
Decomposition Temp ()	~330 – 350 °C	Onset temperature (TGA, dynamic). Significantly higher than CTAB (~250°C).[1]
Density	~0.89 g/cm ³	Solid state estimate.[1]
Hygroscopicity	High	Must be stored under inert gas (Argon/Nitrogen) to prevent water uptake.[1]

Solubility Profile

- Soluble: Ethanol, Methanol, Chloroform, Dichloromethane, Acetone.
- Sparingly Soluble: Water (forms micelles at low concentrations).[1]
- Insoluble: Hexane, Diethyl ether (often used as anti-solvents for purification).

Part 3: Surface Chemistry & Solution Dynamics

Understanding the Critical Micelle Concentration (CMC) is vital for drug formulation. TBHDPB exhibits a lower CMC than corresponding ammonium surfactants due to the increased hydrophobicity of the butyl chains on the headgroup.

Critical Micelle Concentration (CMC)

While specific batch values vary, the CMC of TBHDPB is governed by the balance between the

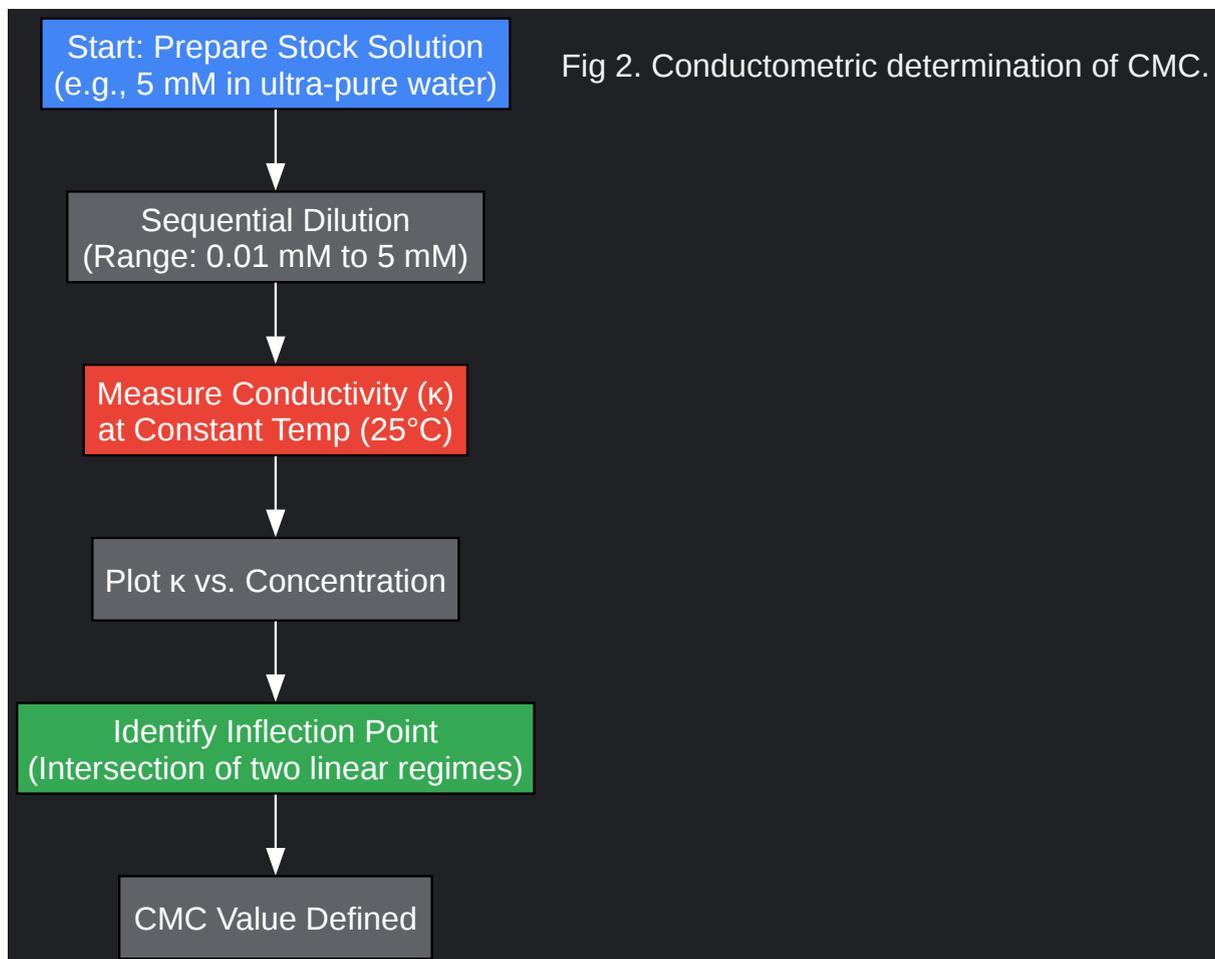
tail and the

head.

- Estimated CMC: 0.1 – 0.5 mM (in water at 25°C).^[1]
- Comparison: Lower than Cetyltrimethylammonium bromide (CTAB, CMC 0.9 mM).
- Mechanism: The tributyl phosphonium headgroup is bulkier and more hydrophobic than the trimethyl ammonium headgroup of CTAB. This promotes earlier aggregation (micellization) to minimize the free energy of the system.

CMC Determination Protocol (Conductivity Method)

To validate the CMC for your specific lot, use the following self-validating workflow:



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Part 4: Biological Interface (Mitochondrial Targeting)

TBHDPB acts as a Lipophilic Cation.[1] This is the core mechanism for its use in drug delivery and antimicrobial applications.[1]

Mechanism of Action

Mitochondria maintain a high negative membrane potential (

to

mV).[1] Lipophilic cations like TBHDPB accumulate in the mitochondrial matrix according to the Nernst equation.

Accumulation Factor: For every 60 mV of potential, the concentration increases 10-fold.

Result: A 100-500x accumulation inside mitochondria relative to the cytosol.[1]

Toxicity & Safety[2]

- Cytotoxicity: High.[1] The surfactant nature can disrupt membranes at high concentrations.[1]
- Therapeutic Window: Nanomolar (nM) concentrations are typically used for targeting; micromolar (M) concentrations often induce depolarization and apoptosis.

Part 5: Synthesis & Purification Protocol

For researchers needing to synthesize or repurify TBHDPB to remove oxide impurities (), follow this protocol.

Reaction:

- Reagents:
 - Tributylphosphine (99%, air sensitive).
 - 1-Bromohexadecane (1.05 equiv).[1]
 - Solvent: Acetonitrile (dry) or neat (solvent-free).[1]
- Setup: Flame-dried glassware, Inert atmosphere (Argon/Nitrogen) is mandatory to prevent phosphine oxidation.[1]
- Procedure:
 - Mix reagents under inert flow.
 - Heat to 80°C for 24–48 hours.

- Observation: Mixture turns viscous/solidifies upon completion.[1]
- Purification (Critical Step):
 - Dissolve crude solid in minimal warm Ethyl Acetate or Acetone.[1]
 - Add Hexane or Diethyl Ether dropwise until cloudy.[1]
 - Cool to -20°C to recrystallize.[1]
 - Filter and dry under high vacuum (mbar) to remove traces of solvent and unreacted phosphine.[1]

Part 6: Analytical Characterization (NMR)

Use these values to validate the identity of your compound.

- NMR (CDCl₃):
 - +30.0 to +35.0 ppm (Singlet).[1]
 - Note: A peak at +45-50 ppm indicates oxidized phosphine impurity ().[1]
- NMR (CDCl₃):
 - 0.95 (t, Terminal).
 - 1.25 – 1.55 (m, Methylene envelope).
 - 2.30 – 2.50 (m, -methylene protons adjacent to P).[1]

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- To cite this document: BenchChem. [Technical Guide: Physical Characteristics & Applications of Tributylhexadecylphosphonium Bromide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b079125#physical-characteristics-of-tributylhexadecylphosphonium-bromide>]

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